

The Therapeutic Potential of Eleclazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Eleclazine hydrochloride*

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Abstract

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL). Pathological enhancement of INaL is a key contributor to arrhythmias and contractile dysfunction in various cardiovascular diseases, including long QT syndrome type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and heart failure. By selectively targeting INaL over the peak sodium current (INaP), Eleclazine offers a promising therapeutic strategy to mitigate the deleterious effects of INaL without significantly affecting normal cardiac conduction. This technical guide provides an in-depth overview of the therapeutic potential of **Eleclazine hydrochloride**, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential. While the majority of these channels inactivate within milliseconds, a small fraction reopens or fails to inactivate, giving rise to a persistent or late sodium current (INaL). Under physiological conditions, INaL is small; however, in pathological states such as genetic mutations (e.g., LQT3), ischemia, and heart failure, INaL can be significantly enhanced. This augmented INaL leads to a prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and intracellular sodium and calcium overload, creating a substrate for cardiac arrhythmias and impaired cardiac function.

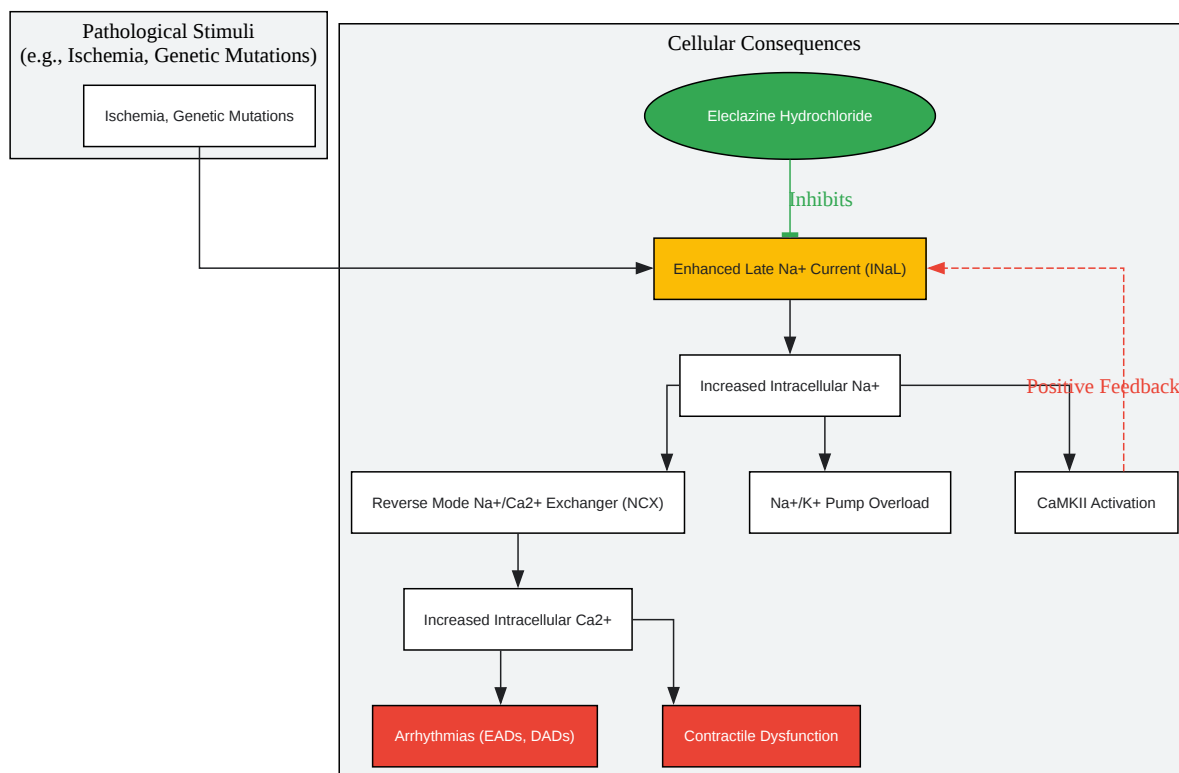
Eleclazine hydrochloride is a novel compound designed to selectively inhibit this pathological late sodium current. Its high selectivity for I_{NaL} over I_{NaP} is a key attribute, suggesting a favorable safety profile with a lower risk of proarrhythmic effects associated with non-selective sodium channel blockers.

Mechanism of Action

Eleclazine hydrochloride is a potent inhibitor of the late sodium current (I_{NaL}) in cardiomyocytes.[1][2] In pathological conditions where I_{NaL} is enhanced, Eleclazine normalizes the action potential duration and reduces the incidence of arrhythmias.[3][4] The primary mechanism of action involves the selective binding to the Nav1.5 channel, preferentially inhibiting the sustained current component without significantly affecting the peak current responsible for normal cardiac conduction.[4]

Signaling Pathway of I_{NaL} -Mediated Cardiac Dysfunction and Therapeutic Intervention by Eleclazine

The diagram below illustrates the signaling cascade initiated by an enhanced late sodium current and the point of intervention for Eleclazine.



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Figure 1: Signaling pathway of I_{NaL} -mediated pathology and Eleclazine's intervention. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize the key quantitative data for **Eleclazine hydrochloride** from various preclinical studies.

Table 1: In Vitro Inhibitory Potency of Eleclazine

Target	Preparation	Condition	IC50	Reference
Late INa	Rabbit ventricular myocytes	ATX-II enhanced	0.7 μ M	[4]
Late INa	hiPSC-derived cardiomyocytes	-	2.5 μ M	[1]
Peak INa	Rabbit ventricular myocytes	-	> 30 μ M	[4]
IKr	Rabbit ventricular myocytes	-	~14.2 μ M	[1] [5]

Table 2: Electrophysiological Effects of Eleclazine in Preclinical Models

Model	Parameter	Effect	Concentration/ Dose	Reference
Rabbit Isolated Heart	ATX-II induced APD prolongation	Shortened	0.3-3 μ M	[4]
Rabbit Isolated Heart	ATX-II induced ventricular tachycardia	Suppressed	IC50 ~0.6 μ M	[4]
Porcine Model	Epinephrine-induced APBs	Reduced >3-fold	0.9 mg/kg	[3]
Porcine Model	Epinephrine/ACh-induced AF	Suppressed	0.9 mg/kg	[3]
Porcine Model	Epinephrine-induced ventricular premature beats	Reduced by 51%	0.3 mg/kg	[6]
Porcine Model	Epinephrine-induced ventricular tachycardia	Reduced by 56%	0.3 mg/kg	[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology described by Rajamani et al. (2016).[4]

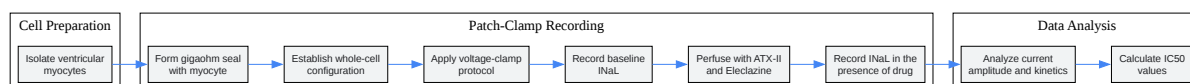
Objective: To measure the effect of Eleclazine on late I_{Na} in isolated ventricular myocytes.

Materials:

- Isolated rabbit ventricular myocytes

- External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
- Anemone toxin II (ATX-II) to enhance INaL
- **Eleclazine hydrochloride** stock solution in DMSO
- Patch-clamp amplifier and data acquisition system

Workflow Diagram:



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Figure 2: Workflow for whole-cell patch-clamp electrophysiology. (Max Width: 760px)

Procedure:

- Cell Preparation: Isolate ventricular myocytes from rabbit hearts using standard enzymatic digestion protocols.
- Recording Setup: Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Seal Formation: Approach a myocyte with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
- **Voltage-Clamp Protocol:** Hold the cell at a holding potential of -120 mV. Apply depolarizing pulses to elicit sodium currents. A typical protocol to measure INaL involves a depolarizing step to -20 mV for 200 ms.
- **Baseline Recording:** Record baseline INaL in the absence of any drugs.
- **Drug Application:** Perfuse the cell with the external solution containing a known concentration of ATX-II to enhance INaL. Once a stable enhanced current is achieved, co-perfuse with various concentrations of **Eleclazine hydrochloride**.
- **Data Analysis:** Measure the peak and sustained components of the sodium current before and after drug application. Plot the concentration-response curve for the inhibition of INaL and fit with a Hill equation to determine the IC50 value.

In Vivo Porcine Model of Catecholamine-Induced Arrhythmias

This protocol is based on the methodology described by Bacic et al. (2017).[\[6\]](#)

Objective: To assess the efficacy of Eleclazine in suppressing catecholamine-induced ventricular arrhythmias in a large animal model.

Materials:

- Yorkshire pigs
- Anesthetics (e.g., isoflurane)
- Epinephrine
- **Eleclazine hydrochloride** for intravenous administration
- ECG recording system
- Intraventricular electrogram recording catheters

Workflow Diagram:

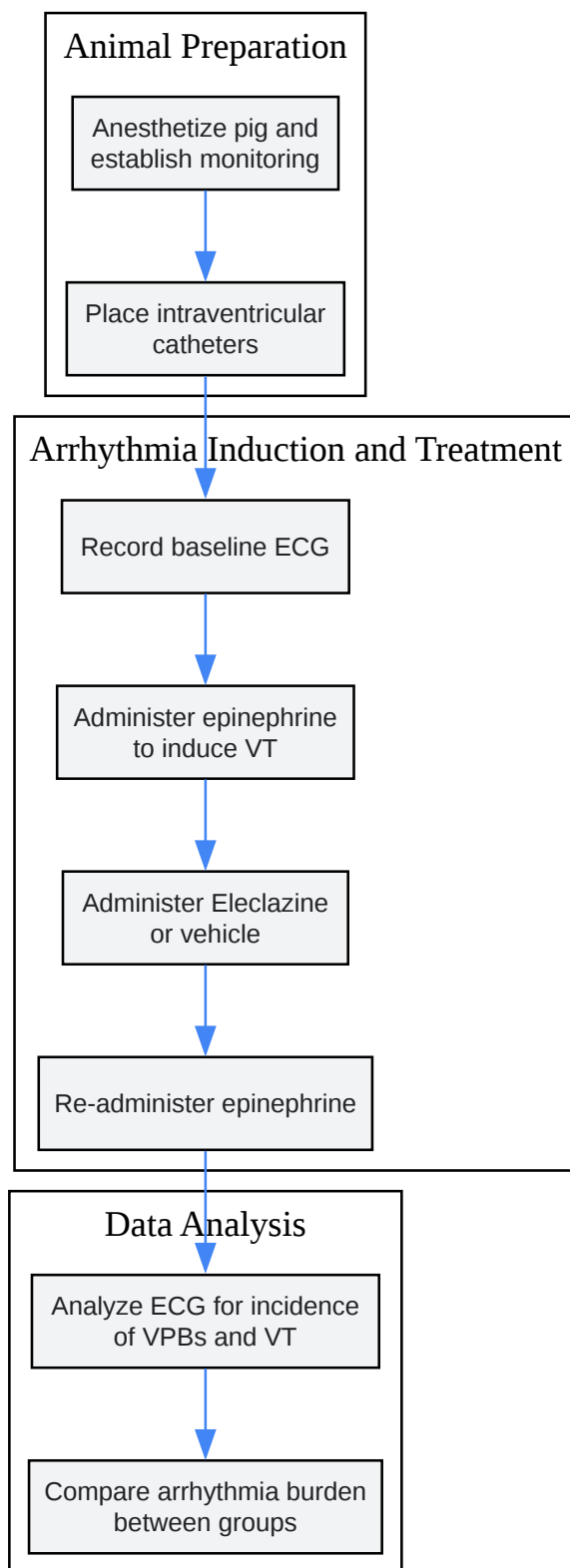
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Figure 3: Workflow for in vivo porcine arrhythmia model. (Max Width: 760px)

Procedure:

- **Animal Preparation:** Anesthetize Yorkshire pigs and maintain anesthesia throughout the experiment. Monitor vital signs continuously.
- **Instrumentation:** Surgically place catheters for drug administration and for recording intraventricular electrograms.
- **Baseline Recordings:** Record baseline ECG and intraventricular electrograms.
- **Arrhythmia Induction:** Administer a bolus of epinephrine (e.g., 2.0 µg/kg) to induce ventricular premature beats (VPBs) and ventricular tachycardia (VT).
- **Drug Administration:** After a washout period, administer **Eleclazine hydrochloride** (e.g., 0.3 mg/kg intravenously over 15 minutes) or a vehicle control.
- **Re-challenge:** Following the drug infusion, re-administer the same dose of epinephrine to assess the effect of Eleclazine on arrhythmia inducibility.
- **Data Analysis:** Quantify the incidence and duration of VPBs and VT from the ECG and electrogram recordings before and after drug administration. Compare the arrhythmia burden between the Eleclazine-treated and control groups using appropriate statistical tests.

Clinical Development and Future Directions

Eleclazine hydrochloride has been evaluated in clinical trials for several cardiovascular indications, including LQT3 and HCM.[7][8] The LIBERTY-HCM trial, a study evaluating the effect of Eleclazine on exercise capacity in patients with symptomatic HCM, was terminated.[8][9][10] While the reasons for termination were not fully disclosed, it highlights the challenges of translating promising preclinical findings into clinical efficacy.

Despite the setbacks in these specific indications, the selective inhibition of INaL remains a compelling therapeutic strategy for a range of cardiac arrhythmias and conditions associated with calcium overload. Further research may explore the potential of Eleclazine in other patient populations or in combination with other antiarrhythmic agents. The detailed understanding of

its mechanism of action and preclinical efficacy provides a strong foundation for future investigations into the therapeutic potential of this selective INaL inhibitor.

Conclusion

Eleclazine hydrochloride is a potent and selective inhibitor of the late cardiac sodium current with demonstrated antiarrhythmic effects in a variety of preclinical models. Its ability to normalize action potential duration and reduce cellular sodium and calcium overload without significantly affecting the peak sodium current underscores its therapeutic potential. While clinical development has faced challenges, the foundational science supporting the targeted inhibition of INaL remains robust. Further research is warranted to fully elucidate the clinical utility of Eleclazine and other selective INaL inhibitors in the management of cardiovascular diseases.

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